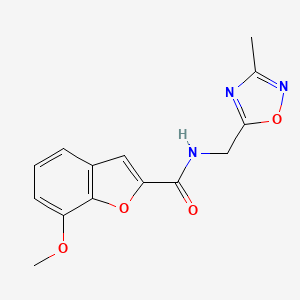

7-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide

Description

7-Methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a methoxy group at position 7 and a carboxamide functional group linked to a 3-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring, in particular, is associated with metabolic stability and enhanced binding affinity to biological targets, while the methoxy group may influence solubility and membrane permeability .

Properties

IUPAC Name |

7-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-8-16-12(21-17-8)7-15-14(18)11-6-9-4-3-5-10(19-2)13(9)20-11/h3-6H,7H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNIMODZJVCHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has gained attention due to its potential biological activities, including anticancer, neuroprotective, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on various research findings.

- Molecular Formula : CHNO

- Molecular Weight : 365.37 g/mol

- CAS Number : 1904357-48-7

Anticancer Activity

Research has demonstrated that benzofuran derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC Value (µM) | Reference |

|---|---|---|

| K562 (leukemia) | 5 | |

| HL60 (leukemia) | 0.1 | |

| A549 (lung adenocarcinoma) | 16.4 |

The structure-activity relationship (SAR) indicates that the presence of the oxadiazole moiety is crucial for enhancing anticancer activity. The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Neuroprotective Effects

A study focusing on neuroprotective properties found that derivatives of benzofuran, including this compound, exhibit protective effects against NMDA-induced excitotoxicity:

| Compound | Concentration (µM) | Effectiveness |

|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | 100 | Significant protection against neuronal damage |

| 1f (specific derivative) | 30 | Comparable to memantine in neuroprotection |

The neuroprotective effects are attributed to the ability to scavenge reactive oxygen species (ROS), thus preventing oxidative stress in neuronal cells.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It was found to effectively scavenge free radicals and inhibit lipid peroxidation:

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | Moderate scavenging effect observed at concentrations up to 300 µM |

| Lipid Peroxidation Inhibition | Significant inhibition noted in rat brain homogenate |

Case Studies and Research Findings

- Anticancer Evaluation : A study conducted on a series of benzofuran derivatives highlighted that compounds with specific substitutions on the benzofuran ring exhibited enhanced cytotoxicity against cancer cell lines. The presence of halogen substituents was shown to play a pivotal role in modulating biological activity, emphasizing the importance of molecular structure in drug design .

- Neuroprotective Mechanism : In vitro studies demonstrated that certain derivatives provided protection against excitotoxicity by modulating NMDA receptor activity and reducing oxidative stress markers . This suggests potential therapeutic applications in neurodegenerative diseases.

- Structure-Activity Relationship Studies : Detailed SAR analyses indicated that modifications on the benzofuran ring significantly affect biological activity. For instance, the introduction of methoxy or hydroxyl groups at specific positions enhanced both anticancer and antioxidant activities, highlighting the importance of functional group positioning for optimal efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives listed in the provided evidence (e.g., compounds 15, 20, 45, 50, and 55 from the patent by Rutgers University and the University of Missouri) . Below is a detailed comparison:

Core Scaffold Variations

- Benzofuran vs. Benzamide/Pyridinecarboxamide Backbones: Unlike compounds 15, 45, and 55 (benzamide/pyridinecarboxamide cores), the target molecule utilizes a benzofuran scaffold.

- Oxadiazole Substituents: The 3-methyl-1,2,4-oxadiazole group in the target compound mirrors substituents in compounds 45 and 50. However, compound 45 (N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide) includes a thioether linkage instead of a direct methylene bridge, which may reduce oxidative stability but improve lipophilicity .

Pharmacological Implications

- Anticancer Potential: Compound 50 (structurally analogous to the target molecule but with a dichloropyridinylaminoethyl side chain) demonstrated moderate inhibition of platelet-derived growth factor receptor (PDGFR) in preclinical models, a target relevant in cancer proliferation . The target compound’s benzofuran core may offer superior selectivity due to reduced steric hindrance compared to bulky dichloropyridinyl groups.

Antiviral and Antiplatelet Activity :

Thienylmethylthio derivatives (e.g., compound 55) in the evidence showed antiviral activity against RNA viruses, attributed to thiophene’s electron-rich aromatic system. The target molecule lacks a thiophene moiety but retains the oxadiazole group, which could compensate by interacting with viral protease active sites .

Physicochemical Properties

| Property | Target Compound | Compound 45 | Compound 50 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~317.3 | ~447.9 | ~447.9 |

| LogP (Predicted) | ~2.1 | ~3.5 | ~3.5 |

| Hydrogen Bond Acceptors | 6 | 8 | 8 |

| Rotatable Bonds | 5 | 7 | 7 |

The target compound’s lower molecular weight and LogP suggest improved bioavailability compared to compounds 45 and 50, which may suffer from poor absorption due to higher hydrophobicity .

Research Findings and Limitations

Synthetic Feasibility :

The target compound’s synthesis is likely less complex than derivatives with thioether linkages (e.g., compound 45), as it avoids sulfur-based coupling reactions, which often require stringent conditions .Gaps in Data : While the patent highlights broad therapeutic applications for related compounds, specific in vitro or in vivo data for the target molecule are absent. Further studies are needed to validate its efficacy in disease models.

Q & A

Q. What are the common synthetic routes for preparing 7-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide?

The synthesis typically involves multi-step reactions starting with benzofuran-2-carboxylic acid derivatives. A key step is the coupling of the benzofuran core with the 3-methyl-1,2,4-oxadiazole moiety via a methylene linker. For example:

- Step 1 : Methylation of benzofuran-2-carboxylic acid at the 7-position using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Step 2 : Activation of the carboxylic acid group (e.g., via HATU/DCC) for amide bond formation with a (3-methyl-1,2,4-oxadiazol-5-yl)methylamine derivative. Reaction conditions often require anhydrous solvents (e.g., DMF or THF) and inert atmospheres .

- Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for OCH₃), benzofuran aromatic protons (δ ~6.8–7.9 ppm), and oxadiazole-linked methylene group (δ ~4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 344.1152 for C₁₅H₁₄N₃O₄) .

- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm the amide (C=O) and oxadiazole (C=N) groups .

Q. What in vitro assays are used to evaluate its biological activity?

- Enzyme Inhibition Assays : For kinase or protease targets, fluorescence-based or colorimetric assays (e.g., ATPase activity via malachite green) are used. IC₅₀ values are calculated using dose-response curves .

- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) or fluorescent tagging (e.g., BODIPY) assess membrane permeability .

Advanced Research Questions

Q. How can contradictory solubility data across studies be resolved?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often arise from:

- Crystallinity vs. Amorphous Forms : Differential scanning calorimetry (DSC) identifies polymorphic variations affecting solubility .

- pH-Dependent Solubility : Use potentiometric titration (e.g., Sirius T3) to measure pKa and predict solubility at physiological pH .

- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates, which can be mitigated with co-solvents (e.g., PEG 400) .

Q. What strategies optimize the reaction yield of the oxadiazole moiety?

- Cyclization Conditions : Use dehydrating agents (e.g., POCl₃ or Burgess reagent) for converting thioamide intermediates to 1,2,4-oxadiazoles. Yields improve with microwave-assisted synthesis (e.g., 80°C, 30 minutes) .

- Protection-Deprotection : Protect the benzofuran methoxy group with TMSCl during oxadiazole formation to prevent side reactions .

- Catalytic Systems : Pd/C or CuI enhances coupling efficiency in Sonogashira or Ullmann reactions for methylene linker installation .

Q. How does the methyl-oxadiazole group influence metabolic stability?

- Cytochrome P450 (CYP) Assays : Liver microsomes (human/rat) quantify metabolite formation. The 3-methyl group on the oxadiazole reduces CYP3A4-mediated oxidation compared to unsubstituted analogs .

- Plasma Stability Tests : Incubation in plasma (37°C, 1–24 hours) followed by LC-MS analysis shows resistance to esterase/hydrolase cleavage due to the amide bond .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking (AutoDock Vina) : The benzofuran core aligns with hydrophobic pockets, while the oxadiazole forms hydrogen bonds with catalytic residues (e.g., kinase ATP-binding sites) .

- Molecular Dynamics (MD) Simulations : Simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100 ns trajectories, highlighting critical interactions like π-π stacking with phenylalanine residues .

Methodological Considerations

Q. How to address low reproducibility in biological assays?

Q. What analytical techniques resolve degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.